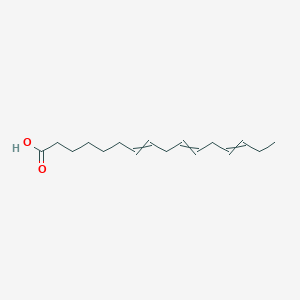

Hexadeca-7,10,13-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

2271-35-4 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

hexadeca-7,10,13-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18) |

InChI Key |

KBGYPXOSNDMZRV-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCC(=O)O |

Synonyms |

7,10,13-hexadecatrienoic acid |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Contexts in Research

Research into Roles in Inter-Organismal and Environmental Interactions

Research has begun to uncover the roles of hexadeca-7,10,13-trienoic acid in how plants interact with their environment and other organisms. A significant finding is its role as a precursor in the biosynthesis of jasmonic acid and its related compounds, collectively known as jasmonates caymanchem.comcaymanchem.com. Jasmonates are plant hormones that play a critical role in mediating defense responses against herbivores and certain pathogens. In Arabidopsis thaliana, it has been demonstrated that 16:3 can be converted to dinor-12-oxo-phytodienoic acid (dn-OPDA), a precursor to jasmonic acid syntheselabor.de.

The involvement of this compound in plant-pathogen interactions is further suggested by studies on tobacco (Nicotiana tabacum). When infected with the bacterium Pseudomonas syringae, tobacco leaves produce 2-hydroxy-7,10,13-hexadecatrienoic acid, indicating a potential role for derivatives of this fatty acid in the plant's defense response syntheselabor.de. The presence of trienoic fatty acids, including 16:3, in chloroplast membranes is also believed to be important for the plant's ability to tolerate temperature stress, both cold and heat ocl-journal.orgpnas.org.

Table 2: Investigated Roles of this compound in Ecological Interactions

| Interaction Type | Role of this compound | Organism(s) Studied | Key Findings |

|---|---|---|---|

| Plant Defense (Herbivory and Pathogens) | Precursor to jasmonic acid and related defense compounds. | Arabidopsis thaliana | Can be converted to dinor-12-oxo-phytodienoic acid (dn-OPDA), a jasmonate precursor. |

| Plant-Pathogen Interaction | Metabolized into potential defense signaling molecules. | Nicotiana tabacum (Tobacco) | Infection with Pseudomonas syringae leads to the production of 2-hydroxy-7,10,13-hexadecatrienoic acid. |

| Abiotic Stress Tolerance | Component of chloroplast membranes contributing to temperature stability. | Arabidopsis thaliana | The presence of trienoic fatty acids is linked to tolerance of both low and high temperatures. |

Biosynthetic and Metabolic Pathways of Hexadeca 7,10,13 Trienoic Acid

De Novo Biosynthesis Mechanisms in Biological Systems

The initial formation of hexadeca-7,10,13-trienoic acid is a testament to the complex and compartmentalized nature of fatty acid synthesis within plant cells.

Chloroplast-Dependent Pathways and Associated Enzyme Systems

The de novo synthesis of fatty acids in higher plants is exclusively localized within the chloroplasts. nih.govoup.com The primary products of this process are 16:0-ACP and 18:1-ACP. nih.gov These molecules can then enter the "prokaryotic pathway" located in the chloroplast inner envelope to generate lipids destined for the chloroplast itself. nih.govoup.com

Specifically, the synthesis of this compound is a hallmark of what are known as "16:3 plants," such as Arabidopsis thaliana. nih.gov In these plants, this fatty acid is a major component of thylakoid membranes, primarily found at the sn-2 position of monogalactosyldiacylglycerol (B12364196) (MGDG). nih.govaocs.org The process begins with palmitic acid (16:0) attached to a diacylglycerol backbone, which then undergoes a series of desaturation steps. nih.govsyntheselabor.de

The key enzyme initiating this specific desaturation sequence is the plastidial palmitoyl-monogalactosyldiacylglycerol Δ7-desaturase, encoded by the FAD5 gene. nih.govuniprot.org This enzyme introduces the first double bond at the Δ7 position of the 16-carbon fatty acid. Subsequent desaturases act to introduce double bonds at the Δ10 and Δ13 positions, ultimately forming this compound. syntheselabor.de The entire sequence of desaturation from 16:0 to 16:3 occurs exclusively within the chloroplasts on galactolipids. oup.com

| Key Enzymes in Chloroplast-Dependent Biosynthesis | Function |

| Fatty Acid Synthase (FAS) II | Synthesizes palmitoyl-ACP (16:0-ACP) de novo. agriculturejournals.cz |

| Acyltransferases | Incorporates palmitic acid into the sn-2 position of glycerol-3-phosphate. nih.govoup.com |

| FAD5 (Δ7-desaturase) | Introduces the initial double bond at the Δ7 position of the palmitoyl (B13399708) group on MGDG. nih.govuniprot.org |

| Subsequent Desaturases | Introduce double bonds at the Δ10 and Δ13 positions. syntheselabor.de |

Investigations into Stereochemical Control during Biosynthesis

The biosynthesis of this compound involves precise stereochemical control. The double bonds are introduced in a cis configuration, resulting in the (7Z,10Z,13Z)-isomer. larodan.com Furthermore, the subsequent metabolism of this fatty acid can also be highly stereospecific. For instance, the formation of dinor-12-oxo-phytodienoic acid (dinor-12-oxo-PDA) from this compound proceeds through an allene (B1206475) oxide intermediate, which is then cyclized by allene oxide cyclase to yield an optically active product with a specific 7(S),11(S) configuration. syntheselabor.de This indicates a high degree of enzymatic control over the stereochemistry of the products derived from this compound.

Catabolic and Anabolic Transformations in Lipid Metabolism

Once synthesized, this compound can undergo a variety of catabolic and anabolic transformations, leading to the formation of a diverse array of bioactive molecules known as oxylipins. syntheselabor.de

Enzymatic Oxygenation and Oxylipin Formation Research (e.g., Lipoxygenase-mediated Reactions)

Lipoxygenases (LOXs) are key enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, initiating the formation of oxylipins. syntheselabor.deresearchgate.net The metabolism of this compound through the lipoxygenase pathway has been a subject of considerable research. researchgate.net

Different plant lipoxygenases exhibit distinct regioselectivity and stereoselectivity when acting on this compound. researchgate.net For example, recombinant maize 9-lipoxygenase specifically converts it into (7S)-hydroperoxy-hexadeca-8,10,13-trienoic acid. researchgate.net In contrast, soybean lipoxygenase 1 primarily produces (11S)-hydroperoxy-hexadeca-7,9,13-trienoic acid (91%) along with a smaller amount of racemic 14-hydroperoxide (6%). researchgate.net Recombinant soybean lipoxygenase 2, however, shows a lack of specificity, producing a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides. researchgate.net

These hydroperoxy derivatives are precursors to a class of oxylipins known as hexadecanoids. syntheselabor.de One notable hexadecanoid is dinor-12-oxo-phytodienoic acid (dinor-12-oxo-PDA), which is produced from this compound. syntheselabor.de The formation of this compound is absent in the Arabidopsis fad5 mutant, which cannot synthesize this compound, confirming the precursor-product relationship. syntheselabor.de

| Lipoxygenase | Primary Product(s) from this compound |

| Maize 9-lipoxygenase | (7S)-hydroperoxy-hexadeca-8,10,13-trienoic acid researchgate.net |

| Soybean lipoxygenase 1 | (11S)-hydroperoxy-hexadeca-7,9,13-trienoic acid (major), racemic 14-hydroperoxide (minor) researchgate.net |

| Soybean lipoxygenase 2 | Mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides researchgate.net |

Pathways for Hydroperoxide Cleavage and Subsequent Metabolite Generation (e.g., Hydroperoxide Lyase Activity)

The hydroperoxides generated by lipoxygenase activity can be further metabolized by hydroperoxide lyase (HPL). mdpi.comd-nb.info This enzyme cleaves the hydroperoxide, yielding a short-chain aldehyde and a C12 oxo-fatty acid. oup.com For instance, the cleavage of the 11-hydroperoxide of hexadecatrienoic acid would theoretically lead to the formation of specific cleavage products, contributing to the diversity of metabolites derived from this fatty acid. In a related pathway, the cleavage of 13-hydroperoxyoctadecatrienoic acid by HPL produces a C6 aldehyde and 12-oxo-(Z)-9-dodecenoic acid. oup.com Similarly, the cleavage of the corresponding C16 hydroperoxide would generate analogous shorter-chain products.

Derivatization by Other Enzyme Classes (e.g., Fungal Peroxygenases, Epoxidation)

Besides lipoxygenases and hydroperoxide lyases, other enzymes can also modify this compound. Fungal unspecific peroxygenases (UPOs) have been shown to catalyze the regio- and stereoselective epoxidation of polyunsaturated fatty acids. mdpi.com These enzymes can convert this compound into its corresponding mono-epoxides. mdpi.commdpi.com This epoxidation reaction adds an oxygen atom across one of the double bonds, forming an epoxide ring and further diversifying the range of potential signaling molecules derived from this fatty acid.

Another enzymatic modification is hydroxylation. For example, in tobacco leaves infected with Pseudomonas syringae, an α-dioxygenase pathway can produce 2-hydroxy-7,10,13-hexadecatrienoic acid. syntheselabor.de This demonstrates that under specific conditions, such as pathogen attack, alternative metabolic pathways for this compound are activated.

Integration into Complex Lipid Architectures (e.g., Galactolipids, Glycerolipids)

This compound is a prominent component of various complex lipids, particularly within the photosynthetic tissues of many plants. syntheselabor.decapes.gov.br Its incorporation into these larger molecules is fundamental to the structure and function of cellular membranes.

In "16:3 plants," this fatty acid is notably enriched in galactolipids, specifically monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). aocs.orgsyntheselabor.decapes.gov.br The presence of 16:3 in these lipids is a key indicator of the "prokaryotic pathway" of glycerolipid synthesis, which occurs in the chloroplasts. syntheselabor.denih.gov This pathway generates diacylglycerols with a C16 fatty acid, often palmitic acid (16:0), at the sn-2 position, which is then sequentially desaturated to form 16:3. syntheselabor.denih.gov

Studies have shown that in angiosperms where it is present, this compound can constitute from a trace amount to as much as 20% of the fatty acids in leaf lipids, with a particular concentration in the MGDG fraction. syntheselabor.de

Table 2: Distribution of this compound in Plant Lipids

| Lipid Class | Primary Location | Typical Percentage of 16:3 (in 16:3 plants) | Function |

|---|---|---|---|

| Monogalactosyldiacylglycerol (MGDG) | Chloroplast Thylakoid Membranes | High (can be >20% of total fatty acids) | Photosynthesis, Membrane Structure |

| Digalactosyldiacylglycerol (DGDG) | Chloroplast Envelope and Thylakoid Membranes | Moderate | Membrane Stabilization |

| Glycerolipids | Cellular Membranes | Varies | Structural components |

Precursor Role in Biosynthesis of Signaling Molecules (e.g., Jasmonic Acid, Traumatin-related Compounds)

This compound serves as a crucial precursor for the biosynthesis of a class of plant hormones known as jasmonates, which are involved in regulating plant growth, development, and defense responses. biorxiv.orgnih.gov This pathway, often referred to as the hexadecanoid pathway, runs parallel to the more widely studied octadecanoid pathway that utilizes α-linolenic acid (18:3). biorxiv.org

The biosynthesis of jasmonates from 16:3 begins with its release from galactolipids. syntheselabor.de The free fatty acid is then acted upon by a lipoxygenase (LOX) enzyme. researchgate.net For instance, maize 9-LOX specifically converts 16:3 into (7S)-hydroperoxy-hexadecatrienoic acid. researchgate.net This hydroperoxide is then converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce dinor-12-oxo-phytodienoic acid (dn-OPDA). syntheselabor.debiorxiv.org dn-OPDA is a structural analog of 12-oxo-phytodienoic acid (OPDA), the product of the octadecanoid pathway. biorxiv.org In the model liverwort Marchantia polymorpha, 16:3 is the primary source of the bioactive jasmonate dn-OPDA. biorxiv.orgnih.gov

Furthermore, 16:3 can be a substrate for other enzymes in the oxylipin pathway. The divinyl ether synthase pathway can metabolize a hydroperoxide derivative of 16:3. syntheselabor.de Additionally, in response to infection, tobacco leaves can produce 2-hydroxy-7,10,13-hexadecatrienoic acid via the α-dioxygenase pathway. syntheselabor.de Traumatin and related compounds, which are involved in wound healing in plants, are also derived from fatty acid hydroperoxides, suggesting a potential role for 16:3 in their formation as well. nih.gov

Table 3: Key Molecules in the Hexadecanoid Signaling Pathway

| Precursor | Key Enzymes | Intermediate | Final Product (Example) | Biological Role |

|---|---|---|---|---|

| This compound (16:3) | Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | (7S)-hydroperoxy-hexadecatrienoic acid, allene oxide | Dinor-12-oxo-phytodienoic acid (dn-OPDA) | Plant defense, development |

| α-Linolenic acid (18:3) | Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | 12-oxo-phytodienoic acid (OPDA) | Plant defense, development |

Mechanistic Investigations of Biological Functions in Model Systems

Elucidation of Roles in Plant Growth and Development Regulation

The regulation of plant architecture and developmental transitions is critical for survival and reproductive success. Hexadeca-7,10,13-trienoic acid, particularly through its derivatives, has been identified as a key player in these processes, notably in controlling the transition from vegetative to reproductive growth and interacting with major phytohormone pathways.

A significant breakthrough in understanding the regulatory role of this fatty acid was the identification of its monoglyceride derivative, α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride, as a potent anti-bolting compound in radish (Raphanus sativus) nih.gov. Bolting, the rapid elongation of the flower stalk, is a critical developmental switch. This compound was found to actively maintain the plant in its vegetative, rosette stage by specifically inhibiting internode elongation without affecting leaf production nih.gov.

Research indicates that the concentration of this anti-bolting compound diminishes significantly after vernalization (a period of cold exposure), which subsequently allows bolting to occur. This suggests that the initiation of bolting is triggered by the release from inhibition previously imposed by the hexadecatrienoic acid monoglyceride nih.gov.

The anti-bolting mechanism of α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride is directly linked to its interaction with the gibberellin (GA) signaling pathway. Gibberellins (B7789140) are well-known promoters of stem elongation and flowering nih.gov. Mechanistic studies in Arabidopsis thaliana have shown that the application of the anti-bolting compound leads to a reduction in the endogenous levels of active gibberellins researchgate.net.

This reduction is achieved by modulating the expression of genes involved in GA metabolism. Specifically, the compound downregulates the transcription of AtKO (a GA biosynthesis gene) and upregulates AtGA2ox (a GA catabolism gene), effectively decreasing the pool of active GAs and thus retarding plant growth researchgate.net. This demonstrates a clear point of crosstalk where a lipid-derived signal directly influences a major hormonal pathway to control a key developmental process.

| Compound | Observed Effect | Mechanism of Action | Model Organism | Reference |

|---|---|---|---|---|

| α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride | Inhibition of bolting (stem elongation) | Reduces endogenous gibberellin levels by altering gene expression (downregulates AtKO, upregulates AtGA2ox) | Raphanus sativus, Arabidopsis thaliana | nih.govresearchgate.net |

| Gibberellins (GAs) | Promote bolting and stem elongation | Hormonal signaling pathway promoting cell division and elongation | General Plant Physiology | nih.govresearchgate.net |

Contributions to Plant Stress Response and Defense Mechanisms

This compound is a key precursor in the hexadecanoid pathway, which runs parallel to the octadecanoid pathway (originating from C18 fatty acids) to produce signaling molecules vital for plant defense. These lipid-derived signals, known as oxylipins, are rapidly synthesized in response to wounding and pathogen attack.

This fatty acid is the direct precursor for the synthesis of dinor-oxo-phytodienoic acid (dn-OPDA), a 16-carbon member of the jasmonate family of signaling molecules pnas.org. The synthesis is initiated by the action of lipoxygenase enzymes. The indispensability of this compound in this pathway was confirmed in the Arabidopsis fad5 mutant, which is unable to synthesize this fatty acid and consequently does not produce dn-OPDA pnas.org.

Upon mechanical wounding, the levels of dn-OPDA increase dramatically in plants like Arabidopsis and potato, highlighting its role as a potent wound-signaling molecule pnas.org. Jasmonates, including dn-OPDA and jasmonic acid, are central regulators of defense gene expression, orchestrating a wide range of responses against herbivores and certain pathogens pnas.orgoup.com. The conversion of this compound into these signaling molecules represents a primary line of defense, turning a structural membrane component into a mobile alarm signal.

Structural-Functional Relationship Studies in Membrane Organization and Enzyme Interactions

The specific arrangement of double bonds in this compound is crucial for its biological functions, particularly its interactions with enzymes. As a polyunsaturated fatty acid, it is an integral component of plastidial membranes, especially monogalactosyldiacylglycerol (B12364196) (MGDG), where its presence influences membrane fluidity and structure pnas.org.

Its most well-documented structural-functional relationship lies in its role as a substrate for lipoxygenase (LOX) enzymes. LOX enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids, a critical first step in the production of oxylipin defense signals researchgate.netnih.gov. The specificity of this interaction depends on the particular LOX isozyme.

Maize 9-LOX specifically converts this compound into (7S)-hydroperoxide researchgate.netnih.gov.

Soybean LOX-1 primarily produces (11S)-hydroperoxide (91% of products) from this substrate researchgate.netnih.gov.

Soybean LOX-2 , in contrast, shows a lack of specificity, producing a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides researchgate.netnih.gov.

This differential processing by various lipoxygenases demonstrates how the fatty acid's structure is precisely recognized by different enzyme active sites, leading to a diverse array of downstream products. These hydroperoxides are unstable intermediates that are further metabolized into a variety of bioactive oxylipins, each with potentially distinct signaling roles in plant defense and development researchgate.netnih.gov.

| Enzyme | Primary Product(s) | Specificity | Reference |

|---|---|---|---|

| Maize 9-LOX | (7S)-hydroperoxide | High | researchgate.netnih.gov |

| Soybean LOX-1 | (11S)-hydroperoxide (91%) and racemic 14-hydroperoxide (6%) | High | researchgate.netnih.gov |

| Soybean LOX-2 | Mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides | Low | researchgate.netnih.gov |

Advanced Methodologies for the Academic Study of Hexadeca 7,10,13 Trienoic Acid

Chromatographic and Spectroscopic Approaches for Research Analysis

A combination of chromatographic separation and spectroscopic detection methods forms the cornerstone of modern analytical strategies for studying Hexadeca-7,10,13-trienoic acid. researchgate.netmdpi.com These techniques provide the necessary sensitivity and selectivity to analyze this fatty acid within complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound in biological materials. f1000research.com To enhance volatility for gas chromatographic analysis, the carboxylic acid group of the fatty acid is typically derivatized, most commonly to its methyl ester form, this compound methyl ester. vulcanchem.comnist.gov This derivatization allows for better separation and detection. vulcanchem.com

The identification of oxygenated derivatives of this compound in plant seedlings has also been accomplished using GC-MS, often after conversion of the hydroxyl derivatives to their trimethylsilyl (B98337) (TMS) ethers to improve chromatographic performance. researchgate.net

Table 1: Characteristic GC-MS Data for this compound methyl ester

| Parameter | Description | Source |

|---|---|---|

| Derivative Form | Methyl ester | vulcanchem.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | vulcanchem.com |

| Common Matrix | Biological extracts | f1000research.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a complementary approach to GC-MS, particularly for the analysis of fatty acids that are less volatile or thermally labile, and it often does not require derivatization. mdpi.com This technique has been successfully applied to the study of this compound and its metabolites. researchgate.net

LC-MS/MS provides high sensitivity and specificity, making it suitable for quantitative assays in complex biological fluids like plasma. researchgate.netbertin-bioreagent.com For example, LC-MS/MS methods have been developed for the quantitative analysis of related polyunsaturated fatty acids in human and mouse plasma, demonstrating the utility of this platform for pharmacokinetic studies. researchgate.net The technique was instrumental in identifying novel oxylipin derivatives of this compound produced by plant lipoxygenases. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, greatly enhancing selectivity and quantification accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. nih.gov While GC-MS and LC-MS provide information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework. nih.gov

Techniques such as ¹H-NMR and two-dimensional correlation spectroscopy (2D-COSY) have been used to substantiate the structure of oxygenated metabolites of this compound. researchgate.net ¹H-NMR provides information on the chemical environment of protons, while 2D-COSY reveals proton-proton coupling networks, helping to piece together the molecular structure.

For stereochemical assignment, ¹³C-NMR can be particularly informative. Although direct ¹³C-NMR data for this compound is less commonly reported in isolation, the principles of its application are well-established for fatty acids and related polyols. nih.govuniv-lemans.fr The chemical shifts of the carbon atoms, especially those in and adjacent to the double bonds, are sensitive to the cis/trans geometry. nih.gov Furthermore, in studies of polyol derivatives that can be formed from the oxidation of the fatty acid backbone, the ¹³C chemical shifts of acetonide derivatives can be used to determine the relative stereochemistry of 1,3-diol functionalities. univ-lemans.fr

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, isolation, and purification of fatty acids and their isomers. researchgate.net Given that this compound has three double bonds, it can exist in various geometric (cis/trans) isomeric forms. nih.govvulcanchem.com Reversed-phase HPLC can be used to separate these isomers based on differences in their hydrophobicity.

Furthermore, HPLC is critical for chiral analysis, which involves the separation of enantiomers. mdpi.comaocs.org The enzymatic oxidation of this compound can lead to the formation of chiral hydroperoxy or hydroxy derivatives. researchgate.net To separate these enantiomers, chiral stationary phases (CSPs) are employed in HPLC systems. mdpi.comhplc.eu For example, chiral phase HPLC has been used to resolve enantiomeric hydroperoxide derivatives of other polyunsaturated fatty acids, a technique directly applicable to the study of this compound metabolites. aocs.org Another approach involves the derivatization of the chiral analyte with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. aocs.org

Table 2: HPLC Methodologies for Fatty Acid Analysis

| HPLC Mode | Application | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| Reversed-Phase | Separation of geometric isomers | C18 | Acetonitrile/Water/Methanol mixtures |

Thin-Layer Chromatography (TLC) in Lipid Profiling

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the separation and qualitative analysis of lipid classes. aocs.orgscirp.org In the context of this compound research, TLC is primarily used for the initial fractionation of total lipid extracts from biological samples. cirad.frresearchgate.net

Using a silica (B1680970) gel plate and a non-polar solvent system, such as a mixture of hexane, diethyl ether, and acetic acid, it is possible to separate lipids into distinct classes based on their polarity. aocs.orgnih.gov In such a system, non-polar lipids like triacylglycerols and cholesterol esters migrate further up the plate, while free fatty acids (like this compound) have intermediate migration, and polar phospholipids (B1166683) remain near the origin. aocs.org The separated lipid spots can be visualized by spraying with a reagent like phosphomolybdic acid and charring, or a fluorescent dye like primulin for non-destructive detection. aocs.org The bands corresponding to specific lipid classes can then be scraped from the plate and the lipids extracted for further, more detailed analysis by GC-MS or LC-MS. aocs.org

Isotopic Labeling and Metabolic Tracing Techniques (e.g., Deuterium (B1214612) and Carbon-14 (B1195169) Labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing certain atoms in the this compound molecule with their heavier isotopes, such as deuterium (²H) or carbon-14 (¹⁴C), researchers can follow the molecule through various metabolic pathways. researchgate.netnih.gov

Deuterium-labeled this compound, specifically (7Z,10Z,13Z)-Hexadecatrienoic acid-d₆, is commercially available and serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS. bertin-bioreagent.comcaymanchem.comcaymanchem.com Because it is chemically identical to the natural compound but has a higher mass, it co-elutes with the unlabeled analyte but is distinguished by the mass spectrometer. This allows for precise correction of sample loss during extraction and analysis. caymanchem.com

In metabolic tracing studies, organisms or cell cultures are supplied with the labeled fatty acid. researchgate.net Subsequent analysis of the biological system can identify metabolites that have incorporated the isotopic label, thereby elucidating the biochemical pathways involved. For example, deuterium labeling has been used to confirm the conversion of this compound into specific oxygenated derivatives by plant enzymes. researchgate.net

Carbon-14 is a radioactive isotope that can be incorporated into the carbon backbone of this compound. nih.gov While specific syntheses for ¹⁴C-labeled this compound are not commonly detailed, general methods for labeling organic molecules with ¹⁴C, often starting from Ba[¹⁴C]CO₃, are well-established. nih.gov These radiolabeled compounds allow for highly sensitive detection of the parent molecule and its metabolites through techniques like scintillation counting or autoradiography of TLC plates. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid |

| This compound methyl ester |

| (7Z,10Z,13Z)-Hexadecatrienoic acid-d₆ |

| Deuterium |

| Carbon-14 |

| Triacylglycerols |

| Cholesterol esters |

| Phospholipids |

| ¹H-NMR |

| ¹³C-NMR |

| 2D-COSY |

Genetic and Molecular Manipulations in Model Organisms (e.g., CRISPR/Cas9, Recombinant Enzyme Expression)

The study of this compound (HTA) has been significantly advanced through genetic and molecular manipulation techniques, which allow for precise investigation of its biosynthetic pathways and metabolic fate. The expression of recombinant enzymes, in particular, has been a cornerstone for characterizing the proteins responsible for HTA synthesis and modification.

A key enzyme in HTA biosynthesis, palmitoyl-monogalactosyldiacylglycerol delta-7 desaturase (also known as FAD5 or ADS3), has been a focus of such studies. This fatty acid desaturase is involved in the initial desaturation step that leads to the formation of HTA, a major functional component of thylakoid membranes. mybiosource.comcusabio.com Researchers express this enzyme recombinantly, often in systems like E. coli or cell-free expression systems, to isolate its activity and study its function in a controlled environment. mybiosource.comcusabio.com This approach allows for the confirmation of the enzyme's role in producing HTA and for detailed characterization of its substrate specificity and catalytic mechanism. mybiosource.com

Beyond its synthesis, the metabolic breakdown of HTA is also investigated using recombinant enzymes. For instance, the oxygenation of HTA by various plant lipoxygenases has been explored to understand its role in the lipoxygenase pathway, which produces signaling molecules called oxylipins. researchgate.net In one study, recombinant maize 9-lipoxygenase was shown to specifically convert HTA into (7S)-hydroperoxide, while recombinant soybean lipoxygenase 1 primarily produced (11S)-hydroperoxide. researchgate.net The use of different recombinant lipoxygenases revealed a lack of specificity in some enzymes, which produced a wide array of HTA hydroperoxides, demonstrating how this technique can elucidate complex metabolic networks. researchgate.net

Gene editing technologies, most notably CRISPR/Cas9, represent another powerful tool. While specific CRISPR-mediated knockout studies targeting HTA synthesis are not extensively documented, the technology is widely applied to modify fatty acid profiles in oilseed crops. frontiersin.org For example, in field cress (Lepidium campestre), CRISPR/Cas9 has been used to knock out genes like FATTY ACID ELONGATION 1 (FAE1) to alter fatty acid composition. frontiersin.org This methodology provides a direct way to establish gene-function relationships in lipid metabolism and holds the potential to precisely modulate the levels of HTA in plants to study its physiological effects. frontiersin.orgdntb.gov.ua

Computational and Systems Biology Approaches

Computational and systems biology approaches have become indispensable for studying this compound, offering insights that complement experimental work. These methods allow for the analysis of complex biological data to model enzyme-substrate interactions, map metabolic pathways, and understand the evolutionary context of HTA's presence in various organisms.

Molecular Docking and Dynamics Simulations in Enzyme-Substrate Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as HTA, and its target enzyme at an atomic level. These methods have been employed to investigate the binding of HTA to lipases, which are enzymes with significant potential for industrial applications like biofuel production.

A notable study performed molecular docking of HTA with a lipase (B570770) from the fungus Botrytis cinerea. mdpi.commdpi.com The simulation predicted a stable binding interaction, characterized by a specific binding affinity and a network of molecular bonds. mdpi.commdpi.com The results indicated that HTA forms a stable complex with the B. cinerea lipase, a finding that was further investigated through molecular dynamics (MD) simulations. mdpi.comdntb.gov.uaresearchgate.net The MD simulations, run for a duration of 20 nanoseconds, confirmed the stability of the HTA-lipase complex. mdpi.commdpi.comnust.edu.pk While initial fluctuations were observed, the complex stabilized over the course of the simulation, suggesting a favorable and sustained interaction. mdpi.com This computational evidence points to HTA as a viable substrate for this fungal lipase. mdpi.commdpi.com

Detailed findings from the docking analysis are summarized in the table below:

| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions | Interacting Amino Acid Residues |

| This compound | Botrytis cinerea lipase | -6.3 | 2 Hydrogen Bonds, 9 Hydrophobic Interactions | Val 263, Ala 265 |

Table 1: Molecular docking parameters of this compound with Botrytis cinerea lipase. Data sourced from multiple studies on the computational assessment of this interaction. mdpi.commdpi.com

Lipidomics and Metabolomics Profiling for Pathway Elucidation

Lipidomics and metabolomics are large-scale studies of lipids and metabolites within a biological system. These systems-level approaches are crucial for identifying and quantifying HTA and its derivatives, thereby elucidating its metabolic pathways and physiological roles.

Lipidomics profiling has confirmed that HTA is a significant component of lipids in specific cellular compartments, particularly the thylakoid membranes of chloroplasts in many plants, such as Arabidopsis thaliana. researchgate.net Its presence in these membranes underscores its importance in the function of the photosynthetic apparatus. Furthermore, metabolomic analyses have been instrumental in tracing the metabolic fate of HTA. It is known to be a precursor in the biosynthesis of the plant hormone jasmonic acid in Arabidopsis. lipidmaps.org

Metabolomics techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been used to identify the products of HTA metabolism via the lipoxygenase pathway. researchgate.net These studies have shown that different lipoxygenase enzymes convert HTA into a variety of oxygenated derivatives, known as hydroperoxy-hexadecatrienoic acids (HpHTRs) and their corresponding hydroxy-derivatives (HHTRs). researchgate.net The specific products formed depend on the enzyme source, as detailed in the research findings below.

| Enzyme Source | Major Oxygenated Products of HTA |

| Recombinant Maize 9-Lipoxygenase | (7S)-hydroperoxide |

| Soybean Lipoxygenase 1 | (11S)-hydroperoxide (91%), racemic 14-hydroperoxide (6%) |

| Recombinant Soybean Lipoxygenase 2 | 7-, 8-, 9-, 10-, 11-, 13-, and 14-hydroperoxides |

Table 2: Oxygenated derivatives of this compound produced by various plant lipoxygenases, as identified through metabolomic analysis. researchgate.net

Phylogenetic and Chemotaxonomic Analyses

The distribution of this compound across different species is not uniform, making it a valuable marker for chemotaxonomy—the classification of organisms based on their chemical constituents. The presence and relative abundance of HTA in the leaf lipids of angiosperms have been used for chemotaxonomic purposes. semanticscholar.orgcapes.gov.br It is characteristically found concentrated in the monogalactosyl diglyceride and diglyceride fractions of leaf lipids in a variety of these plants. capes.gov.br Its occurrence has been documented in diverse species, including Brassica oleracea, Taxus brevifolia, and Sonchus arvensis, highlighting its utility in plant systematics. fatplants.net

Phylogenetic analysis is also applied to the enzymes involved in HTA metabolism. For example, phylogenetic studies of the Botrytis cinerea lipase, which interacts with HTA, have been conducted to understand its evolutionary relationship with lipases from other fungi. mdpi.commdpi.comresearchgate.net These analyses revealed that the B. cinerea lipase shares significant homology with lipases from other filamentous fungi, providing context for its structural and functional properties. mdpi.com This integration of computational chemistry with evolutionary biology helps to build a more complete picture of how enzymes that metabolize HTA have evolved.

Emerging Research Frontiers and Unexplored Avenues

Deeper Resolution of Enzymatic Specificities and Regulatory Networks in Lipid Metabolism

The metabolism of hexadeca-7,10,13-trienoic acid is intricately linked to a network of enzymes with specific functions and is governed by complex regulatory systems. In plants, the biosynthesis of this polyunsaturated fatty acid (PUFA) is part of the "prokaryotic pathway" located in the chloroplasts. syntheselabor.de This pathway involves the sequential desaturation of 16-carbon fatty acids attached to glycerolipids. oup.com A key enzyme in this process is a fatty acid desaturase that introduces the initial double bond at the delta-7 position of a 16-carbon acyl chain, a critical step for the subsequent formation of this compound. uniprot.org In the model plant Arabidopsis thaliana, the FAD5 protein is essential for the synthesis of 7Z-hexadecenoic acid, a precursor in the hexadecanoid pathway that leads to this compound. biorxiv.org

The subsequent metabolism of this compound can proceed via the lipoxygenase (LOX) pathway. syntheselabor.deresearchgate.net Different plant lipoxygenases exhibit distinct specificities towards this substrate. For instance, recombinant maize 9-lipoxygenase specifically converts this compound into (7S)-hydroperoxide. researchgate.net In contrast, soybean lipoxygenase 1 primarily produces (11S)-hydroperoxide, while soybean lipoxygenase 2 lacks specificity and generates a mixture of hydroperoxides. researchgate.net These hydroperoxides are precursors to a class of oxylipins known as hexadecanoids, including dinor-oxo-phytodienoic acid (dn-OPDA), a signaling molecule involved in plant defense. syntheselabor.depnas.org Fungal peroxygenases have also been shown to regioselectively and stereoselectively epoxidize this compound. mdpi.com

Regulatory networks governing lipid metabolism are complex and involve transcription factors that respond to various signals. In the liver, dietary n-3 PUFAs, a class to which this compound belongs, influence gene expression through major transcriptional networks like peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element binding protein-1 (SREBP-1). nih.gov In microalgae such as Chlamydomonas reinhardtii, nitrogen deprivation triggers a large regulatory network involving numerous transcription factors that remodel lipid membranes, in part by regulating lipase (B570770) genes that may be involved in mobilizing fatty acids from membrane lipids for triacylglycerol (TAG) synthesis. oup.com Advances in omics technologies are helping to unravel these complex miRNA-mRNA regulatory networks involved in fatty acid metabolism. mdpi.com

| Enzyme/Regulator | Organism/System | Function/Role in Relation to this compound |

| FAD5 (Fatty Acid Desaturase) | Arabidopsis thaliana | Required for the synthesis of the precursor 7Z-hexadecenoic acid. biorxiv.org |

| Palmitoyl-monogalactosyldiacylglycerol delta-7 desaturase | Arabidopsis thaliana | Involved in the first desaturation step leading to the formation of this compound. uniprot.org |

| Maize 9-lipoxygenase | Maize | Specifically converts this compound into (7S)-hydroperoxide. researchgate.net |

| Soybean lipoxygenase 1 | Soybean | Produces primarily (11S)-hydroperoxide from this compound. researchgate.net |

| Fungal Peroxygenases | Fungi | Capable of regioselective and stereoselective epoxidation of this compound. mdpi.com |

| PPARα / SREBP-1 | Mammalian Liver | Key transcriptional networks regulated by n-3 PUFAs, influencing overall lipid metabolism. nih.gov |

Comprehensive Analysis of this compound in Diverse Biological Systems

This compound, also known as roughanic acid, is a naturally occurring ω-3 polyunsaturated fatty acid. caymanchem.commedchemexpress.com Its presence has been documented across a variety of plant species. The initial discovery of this C16 tri-unsaturated fatty acid was from the glycerides of rape (Brassica napus L.) leaves. syntheselabor.deannualreviews.org Subsequent surveys of angiosperms revealed its occurrence in numerous species, with levels ranging from trace amounts to as high as 20% of the total fatty acids in the leaves of certain plants. syntheselabor.deaocs.org When present, it is often concentrated in the galactolipids, particularly monogalactosyl diacylglycerols (MGDG), which are major components of chloroplast membranes. syntheselabor.depnas.org

This fatty acid is characteristic of "16:3 plants," a term used to describe plants that utilize the prokaryotic pathway in chloroplasts for glycerolipid synthesis, resulting in galactolipids containing C16 fatty acids at the sn-2 position. syntheselabor.defrontiersin.org Examples of such plants include Arabidopsis thaliana and potato. syntheselabor.depnas.org However, hydroxy derivatives of this compound have also been found in typical "18:3 plants" like pea and soybean seedlings, suggesting its metabolism is not strictly confined to 16:3 plants. researchgate.net It has also been identified in the leaves of Smyrnium olusatrum (Alexanders). caymanchem.commedchemexpress.com Furthermore, a monoglyceride form, α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride, was isolated from the leaves of Japanese radish (Raphanus sativus). x-mol.com

Beyond higher plants, related hexadecatrienoic acids have been found in microbial and algal sources. The presence of this compound in these diverse systems underscores its role in the structure and function of photosynthetic membranes. uniprot.org While it is primarily synthesized by plants, it can also be found in animal tissues as a result of dietary intake, where it can be further metabolized and chain-elongated to form longer-chain ω-3 fatty acids. syntheselabor.de

Development of Advanced Analytical Platforms for In Situ Lipidomics

The study of lipids like this compound within their native biological context has been revolutionized by the development of advanced analytical platforms. creative-proteomics.com In situ lipidomics, which aims to analyze lipids directly from tissues or cells with minimal sample preparation, offers a powerful way to understand their spatial distribution and dynamic changes. chalmers.senih.gov Mass spectrometry imaging (MSI) is a cornerstone of this field, providing chemical maps that link lipid composition to specific morphological features. chalmers.se

Several mass spectrometry-based techniques are particularly suited for in situ lipid analysis:

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This is a highly surface-sensitive, label-free imaging technique that uses a focused primary ion beam to analyze molecules from the top layers of a sample. chalmers.se Recent advancements, especially with high-energy gas cluster ion beams (GCIB), have significantly improved the ability to image intact, higher-mass lipids, making ToF-SIMS a valuable tool for in situ lipidomics of cells and tissues. chalmers.se

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS is another powerful technique for MSI. nih.gov It involves coating a sample with an energy-absorbing matrix, which, when irradiated by a laser, facilitates the desorption and ionization of analytes like lipids, allowing for the visualization of their distribution in tissue sections or even single cells. nih.govnih.gov

Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique that allows for the direct analysis of lipids from surfaces under ambient conditions, requiring no sample preparation. creative-proteomics.com

These imaging techniques are often coupled with high-resolution mass analyzers like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap, which provide the mass accuracy needed for precise lipid identification. nih.gov While imaging provides spatial information, comprehensive lipid profiling often relies on chromatographic separation coupled with mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Methods like the Folch or Bligh-Dyer protocols are standard for extracting lipids from biological matrices for such analyses. creative-proteomics.com The combination of these advanced analytical platforms enables a multi-faceted approach to lipidomics, from broad profiling to the detailed spatial and temporal tracking of specific molecules like this compound in complex biological systems.

| Analytical Technique | Principle | Key Advantage for Lipidomics |

| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules based on their mass-to-charge ratio. nih.gov | Provides a direct link between chemical composition and morphological features in tissues. chalmers.se |

| ToF-SIMS | Uses a focused ion beam to desorb and ionize surface molecules for mass analysis. chalmers.se | High spatial resolution and surface sensitivity for in situ analysis without chemical labels. chalmers.se |

| MALDI-MS | A laser desorbs and ionizes analytes embedded in a matrix. nih.gov | Effective for analyzing large and fragile molecules like lipids directly from tissue samples. nih.govnih.gov |

| LC-MS/MS | Separates complex lipid mixtures with liquid chromatography before tandem mass spectrometry analysis. creative-proteomics.comresearchgate.net | High sensitivity and specificity for quantification and structural elucidation of individual lipid species. creative-proteomics.com |

Biotechnological Applications and Biocatalysis Research (e.g., Biofuel Synthesis Feedstock)

This compound is emerging as a compound of interest in biotechnology, particularly in the field of biocatalysis for biofuel production. mdpi.com Fungal lipases are widely used as biocatalysts for the transesterification of fatty acids into biofuels, offering an environmentally friendly alternative to chemical catalysts. mdpi.comdntb.gov.ua

Recent computational studies have identified this compound as a potent feedstock for lipase-mediated biofuel synthesis. mdpi.com Molecular docking and simulation analyses were performed on the lipase from the fungus Botrytis cinerea. mdpi.comresearchgate.net These studies evaluated the binding affinities of 161 plant-based fatty acids with the B. cinerea lipase. mdpi.comdntb.gov.ua Among the top candidates, this compound demonstrated stable bonding with the enzyme. mdpi.comresearchgate.net

The binding affinity for this compound was calculated to be -6.3 kcal/mol, and the interaction was stabilized by two hydrogen bonds and nine hydrophobic interactions with the lipase's active site. mdpi.comresearchgate.net Molecular dynamics simulations further confirmed that the lipase-substrate complex maintained a stable structural conformation. mdpi.com These findings suggest that the lipase from B. cinerea can be effectively utilized as a biocatalyst to process feedstocks like this compound for the synthesis of biofuels. mdpi.comdntb.gov.ua This research highlights the potential of leveraging specific plant-derived fatty acids and fungal enzymes for the development of sustainable energy sources.

Evolutionary and Comparative Biochemistry of Fatty Acid Desaturation Pathways

The biosynthesis of polyunsaturated fatty acids like this compound is dependent on a family of enzymes known as fatty acid desaturases (FADs). biorxiv.orgpublish.csiro.au These enzymes introduce double bonds at specific positions in the fatty acid chain and are highly conserved across diverse life forms, from bacteria to plants and animals. publish.csiro.aunih.gov The evolutionary history of these enzymes provides insight into the diversity of fatty acid profiles observed in nature.

In plants, FADs are responsible for creating the polyunsaturated fatty acids essential for membrane structure and signaling. biorxiv.org The synthesis of this compound occurs via the "prokaryotic pathway" in chloroplasts, a pathway believed to have originated from the cyanobacterial endosymbiont that gave rise to chloroplasts. syntheselabor.debiorxiv.org This pathway involves a series of desaturases, such as FAD5, FAD6, and FAD7/FAD8 in Arabidopsis, which sequentially introduce double bonds at the Δ7, Δ10, and Δ13 positions of a 16-carbon fatty acid. biorxiv.org A comparative analysis of FADs in the liverwort Marchantia polymorpha and Arabidopsis thaliana, species separated by over 450 million years of evolution, revealed that the function of FAD5 is ancient and conserved, highlighting the fundamental importance of this desaturation step. biorxiv.org

Phylogenetic analyses suggest that different desaturases, such as the ω3 desaturases that convert ω6 to ω3 fatty acids, likely evolved at different times from a common Δ12 desaturase ancestor. researchgate.net The evolution of these enzyme families has led to the wide range of substrate specificities seen today. researchgate.net Furthermore, research in the nematode C. elegans has uncovered evolutionarily related biosynthetic pathways in the host and its associated microbiota that converge to regulate fat desaturation, suggesting ancient and conserved mechanisms of host-microbe interaction in lipid metabolism. nih.gov This includes a methyltransferase in the nematode that likely originated from a bacterial cyclopropane (B1198618) synthase via horizontal gene transfer, which produces a molecule that mimics a microbiota-derived signal to regulate desaturase expression. nih.gov These comparative and evolutionary studies are crucial for understanding the fundamental principles of lipid biosynthesis and its adaptation across different lineages.

Q & A

Q. How can researchers resolve contradictions between computational stability predictions and experimental observations of this compound?

- Case Study : Molecular dynamics simulations (e.g., RMSD analysis) show this compound exhibits stable binding to Botrytis cinerea lipase compared to docosahexaenoic acid, suggesting potential biofuel applications . However, in vivo instability may arise from β-oxidation or enzymatic epoxidation . Validate computational data with enzymatic assays (e.g., peroxygenase activity tests) and compare with LC-MS-based metabolite tracking .

Q. What strategies are effective for tracing metabolic flux of this compound into jasmonates or hexadecanoids?

- Methodology : Isotopic labeling (e.g., ¹³C or ²H tracers) combined with time-resolved LC-MS/MS to monitor intermediates like dinor-OPDA . Use genetic mutants (e.g., fad3 or aos knockouts) to block specific pathways and quantify shunt metabolites. For example, flaxseed extracts catalyze ω-linolenic acid conversion to oxylipins, a process applicable to this compound .

Q. How does the stereochemistry of this compound influence its interaction with acyl-CoA synthetases?

- Experimental Design : Synthesize stereoisomerically pure forms via chiral column chromatography or asymmetric catalysis. Test activity with recombinant acyl-CoA synthetases (e.g., AtLACS from Arabidopsis) using radiometric assays (³²P-ATP incorporation) . Compare kinetic parameters (Km, Vmax) with unsaturated analogs to determine selectivity .

Q. What genetic engineering approaches can enhance this compound production in non-16:3 plants?

- Strategies : Overexpress ∆7-desaturases (e.g., from Chlamydomonas reinhardtii) in model plants to introduce non-native double bonds . CRISPR/Cas9-mediated knockout of competing pathways (e.g., FAD2 for oleic acid synthesis) may redirect flux toward this compound . Validate via lipidomics and transcriptomics to assess unintended metabolic shifts.

Methodological Considerations

Q. What analytical challenges arise in distinguishing this compound from co-eluting isomers in complex lipid extracts?

- Solutions : Employ orthogonal separation techniques:

- GC-MS : Use polar columns (e.g., DB-WAX) for cis/trans isomer resolution.

- LC-MS/MS : Optimize collision energy for diagnostic fragment ions (e.g., m/z 250.38 for [M-H]⁻) .

- Derivatization : Methyl ester or picolinyl ester derivatives enhance ionization and isomer specificity .

Q. How can researchers validate the role of this compound in modulating gibberellin signaling?

- Experimental Workflow :

Treat Arabidopsis seedlings with synthetic monoglyceride derivatives and quantify GA1/GA4 via UPLC-MS/MS .

Perform RNA-seq to profile AtKO and AtGA2ox expression changes.

Rescue assays: Co-apply ent-kaurenoic acid or GA3 to confirm pathway specificity .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound levels across plant growth stages?

- Best Practices : Standardize sampling protocols (e.g., fixed time points post-germination, consistent leaf positions). Include internal standards (e.g., deuterated 16:3 analogs) during extraction to correct for technical variability . For field studies, account for environmental factors (light, temperature) using controlled growth chambers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.